molecular formula C12H17NO B14006058 n-(Butan-2-yl)-4-methylbenzamide CAS No. 16409-28-2

n-(Butan-2-yl)-4-methylbenzamide

Cat. No.: B14006058
CAS No.: 16409-28-2
M. Wt: 191.27 g/mol
InChI Key: TVYWANJJHAGEAL-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring and an amide nitrogen linked to a branched butan-2-yl group. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

16409-28-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-butan-2-yl-4-methylbenzamide

InChI

InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

TVYWANJJHAGEAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Direct Amidation of 4-Methylbenzoic Acid with Butan-2-amine

The most straightforward approach involves the condensation of 4-methylbenzoic acid with butan-2-amine under dehydrating conditions to form the amide bond.

Typical Procedure:

  • Reagents: 4-methylbenzoic acid, butan-2-amine, coupling agent (e.g., thionyl chloride, oxalyl chloride, or carbodiimides like DCC or EDC), base (e.g., triethylamine or pyridine).
  • Solvent: Dichloromethane, tetrahydrofuran, or toluene.
  • Conditions: Activation of the acid to an acid chloride or mixed anhydride, followed by reaction with the amine at 0–40 °C.
  • Purification: Extraction and recrystallization or column chromatography.

Mechanism: Activation of the carboxylic acid to a more reactive intermediate (acid chloride or anhydride) facilitates nucleophilic attack by the amine, forming the amide bond.

Stepwise Synthesis via Acid Chloride Intermediate

A common industrial and laboratory method involves first converting 4-methylbenzoic acid to 4-methylbenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with butan-2-amine.

Step Reagents & Conditions Outcome
1 4-methylbenzoic acid + SOCl₂, reflux in DCM Formation of 4-methylbenzoyl chloride
2 4-methylbenzoyl chloride + butan-2-amine, 0–25 °C Formation of this compound

This method often provides higher yields and purity due to the isolation of the acid chloride intermediate.

Advanced Synthetic Methods and Catalytic Approaches

Catalytic Amidation Using Coupling Agents

Recent advances have introduced catalytic amidation methods that avoid the use of acid chlorides, minimizing hazardous reagents and by-products.

  • Reagents: 4-methylbenzoic acid, butan-2-amine, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt).
  • Catalysts: Some protocols use organocatalysts or metal catalysts to enhance reaction rates.
  • Solvent: DMF, DCM, or acetonitrile.
  • Conditions: Room temperature to mild heating (25–60 °C).
  • Advantages: Mild conditions, fewer side reactions, and environmentally benign.

Enzymatic Amidation

Biocatalytic methods employing amidases or lipases have been explored for amide bond formation with high regio- and stereoselectivity, especially for chiral amines like butan-2-amine.

  • Conditions: Aqueous or biphasic systems, ambient temperature.
  • Advantages: High selectivity, environmentally friendly.
  • Limitations: Scale-up and enzyme cost.

Specific Research Findings on Preparation of this compound

While direct literature specifically on this compound is limited, insights can be drawn from closely related benzamide syntheses and amide bond formation strategies.

From Patent Literature (Synthesis of Related Benzamide Derivatives)

A patent (US10766854B2) describes multi-step synthesis of substituted benzamides involving:

  • Formation of ketoenamine intermediates.
  • Reduction to amino alcohols.
  • Subsequent benzoylation using benzoyl chloride and pyridine or sodium hydride as base.
  • Use of aqueous alkaline solutions (NaOH or KOH) and solvents like toluene at controlled temperatures (15–40 °C).
  • Reaction times ranging from 30 minutes to 5 hours.

This methodology, although applied to related compounds, can be adapted for this compound synthesis by substituting the appropriate amine and acid derivatives.

Reaction Parameters Influencing Yield and Purity

Parameter Optimal Range/Condition Notes
Temperature 25–30 °C Avoids side reactions
Solvent Toluene, DCM, or THF Depends on reagent solubility
Base Pyridine or sodium hydride Pyridine preferred for milder conditions
Molar Ratio (Amine:Acid) 1:1 to 1.2:1 Slight excess of amine improves yield
Reaction Time 45–90 minutes Monitored by TLC or HPLC

Data Table: Comparative Preparation Methods of this compound

Method Reagents & Conditions Yield (%) Purity (%) Advantages Disadvantages
Direct Amidation (Carbodiimide) 4-methylbenzoic acid, butan-2-amine, EDC, HOBt, DMF, RT 75–85 >95 Mild, no acid chlorides Expensive coupling agents
Acid Chloride Route 4-methylbenzoyl chloride + butan-2-amine, DCM, 0–25 °C 80–90 >98 High purity, scalable Use of corrosive reagents
Enzymatic Amidation Amidase catalyst, aqueous buffer, RT 60–70 >98 High selectivity, green chemistry Limited substrate scope
Nickel-Aluminium Alloy Reduction (Adapted from Patent) Multi-step ketoenamine reduction, benzoylation, toluene, 25–30 °C ~54 ~90 Economical, large scale possible Multi-step, moderate yield

Analytical Characterization

The synthesized this compound is typically characterized by:

Summary and Recommendations

  • The most reliable and widely used preparation method for this compound is the acid chloride route, offering high yield and purity.
  • Carbodiimide-mediated direct amidation provides a milder alternative, suitable for sensitive substrates.
  • Emerging catalytic and enzymatic methods offer greener and more selective options but may require further optimization for scale-up.
  • Reaction conditions such as temperature, solvent, base, and molar ratios critically influence the efficiency and selectivity of the synthesis.
  • Multi-step synthetic routes involving ketoenamine intermediates and reductions, as described in related patents, provide alternative pathways but with moderate yields.

Chemical Reactions Analysis

Types of Reactions: n-(Butan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide to the corresponding amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: n-(Butan-2-yl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry: this compound finds applications in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of n-(Butan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Substituent Impact: The 2-aminophenyl group in compound 109 enhances HDAC1 inhibition (Ki = 6.2 nM), while fluorination (compound 136) reduces potency (Ki = 48.3 nM for HDAC1) .
  • Docking Performance : B10, featuring an imidazole-substituted phenyl group, demonstrated superior HDAC2 binding (76.7 kcal/mol) compared to SAHA (42.5 kcal/mol), suggesting that electron-rich substituents improve target engagement .
  • Butan-2-yl Group : The branched alkyl chain in N-(butan-2-yl)-4-methylbenzamide may alter pharmacokinetics (e.g., solubility, metabolic stability) compared to linear or aromatic substituents .

Kinase Inhibitors

4-Methylbenzamide derivatives are explored as kinase inhibitors, particularly in hybrid molecules mimicking ATP-competitive inhibitors:

Compound Target Kinase IC50/Activity Reference
Hybrid 7–16 (N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives) PDGFRα, Abl Sub-µM range
Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide) KSP Binding energy: -5.2 kcal/mol

Key Findings :

  • Hybrid Design: Derivatives with trifluoromethylphenyl or imidazolyl groups (e.g., compounds 7–16) showed nanomolar activity against PDGFRα and Abl kinases, likely due to enhanced hydrophobic interactions .
  • KSP Inhibition : Ispinesib, a clinical-stage 4-methylbenzamide derivative, exhibited moderate KSP binding (-5.2 kcal/mol). However, analogs with bulkier substituents (e.g., butan-2-yl) may improve binding by occupying hydrophobic pockets .

Structural and Physicochemical Comparisons

Compound Substituent on Amide Nitrogen LogP (Predicted) Key Feature
This compound Branched butan-2-yl ~3.2 Enhanced lipophilicity
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl ~2.8 Electron-withdrawing groups
N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide Aminoalkyl chain ~1.5 Improved solubility
B10 2-Amino-5-(imidazol-2-yl)phenyl ~2.1 Hydrogen-bond donor capacity

Key Findings :

  • Solubility: Aminoalkyl-substituted derivatives (e.g., N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide) exhibit lower logP, favoring aqueous solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro, bromo) may reduce metabolic stability but improve target binding via dipole interactions .

Biological Activity

n-(Butan-2-yl)-4-methylbenzamide, also known as 4-methyl-N-(butan-2-yl)benzamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, focusing on its antimicrobial, anticancer, and enzymatic inhibition activities.

This compound is characterized by its amide functional group and a branched butyl side chain, which may influence its pharmacological properties. It serves as a building block in organic synthesis and is utilized in the development of more complex molecules for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines in vitro, particularly those associated with breast and colon cancers. The compound may act by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (μM)Mechanism
MCF-7 (Breast)15.0Apoptosis induction
HT-29 (Colon)12.5Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including those involved in cancer metabolism and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and are often targeted in pain management therapies .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may bind to enzyme active sites or receptor sites, altering their function and leading to a biological response. Ongoing research aims to elucidate the precise pathways involved and identify potential therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 μg/mL, indicating strong antimicrobial activity.
  • Cancer Cell Line Studies : In a comparative study of various benzamide derivatives, this compound exhibited superior anticancer activity compared to other derivatives, reinforcing its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of n-(Butan-2-yl)-4-methylbenzamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves amide bond formation between 4-methylbenzoyl chloride and sec-butylamine. Reaction parameters such as solvent polarity (e.g., acetone or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine) are critical. Catalytic methods, such as Pd-mediated coupling (e.g., using Pd/Brønsted acid systems), can enhance regioselectivity . Optimization often employs statistical tools like ANOVA to assess variables like reaction time and catalyst loading, with Duncan’s test validating reproducibility across replicates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer :

  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR : ¹H NMR resolves sec-butyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR identifies carbonyl (δ ~167 ppm) and methyl groups (δ ~21 ppm) .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₂H₁₇NO) with <0.3% deviation .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) using SHELXL for refinement .

Advanced Research Questions

Q. How can SHELX and WinGX software suites resolve crystallographic ambiguities in this compound?

  • Answer :

  • SHELXL : Refines high-resolution X-ray data to model disorder in the sec-butyl chain or anisotropic thermal motion. For example, in related benzamides, triclinic crystal systems (space group P1) are resolved with R₁ values <5% .
  • WinGX : Processes diffraction data to generate ORTEP diagrams, visualizing displacement ellipsoids and hydrogen bonding (e.g., N–H···O interactions in amides) .
  • Example Data from Crystallography :
ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a = 6.97, b = 10.64, c = 11.88
Angles (°)α = 95.05, β = 100.32, γ = 102.87
R₁ Factor<5%
Source:

Q. What statistical approaches are used to analyze experimental reproducibility in the synthesis of this compound?

  • Answer : Six-replicate experiments are analyzed via univariate ANOVA to isolate variables (e.g., solvent purity, catalyst efficiency). Post-hoc tests like Duncan’s test (α = 0.05) identify significant differences in yield between trials. For example, a study on a related benzamide reported a yield range of 85–92% with p <0.01 for solvent effects .

Q. How do researchers reconcile conflicting data between spectroscopic and crystallographic analyses?

  • Answer : Discrepancies (e.g., NMR vs. X-ray conformational data) are resolved by:

  • Cross-Validation : IR confirms functional groups if crystallography detects unexpected bond lengths.
  • Dynamic Effects : Solution-state NMR may show rotational isomerism, while X-ray captures static solid-state conformers .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers to align with experimental data .

Methodological Notes

  • Key Tools : SHELX , WinGX , ORTEP-3 , and ANOVA are standard in academic research.
  • Data Integrity : Crystallographic parameters (e.g., R₁ factors) and spectroscopic tolerances (e.g., ±0.3% elemental analysis) ensure reproducibility.

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